An In-depth Technical Guide to 1-Ethylpyrene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Ethylpyrene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethylpyrene is a polycyclic aromatic hydrocarbon (PAH) characterized by an ethyl substituent on the pyrene core. As a derivative of pyrene, a well-studied fluorophore, 1-Ethylpyrene exhibits unique photophysical properties that make it a valuable tool in various scientific disciplines. Its structure allows for the investigation of electronic and steric effects of an alkyl group on the pyrene aromatic system. This guide provides a comprehensive overview of the chemical and physical properties of 1-Ethylpyrene, its synthesis and reactivity, spectroscopic characterization, potential applications, and safety considerations. This document is intended to serve as a technical resource for researchers and professionals engaged in chemistry, materials science, and drug development.
Chemical and Physical Properties
1-Ethylpyrene is a solid at room temperature with a defined set of physical and chemical characteristics that are crucial for its handling, application, and analysis. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 17088-22-1 | [1][2] |
| Molecular Formula | C₁₈H₁₄ | [1][2] |
| Molecular Weight | 230.31 g/mol | [1][3] |
| Melting Point | 94-95 °C | [4] |
| Boiling Point | 397.0 ± 9.0 °C (Predicted) | [4] |
| Density | 1.182 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | Not specified, likely a solid | |
| Solubility | Insoluble in water; likely soluble in organic solvents. | |
| InChIKey | ZWAMZDRREBOHIO-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
The synthesis of 1-Ethylpyrene can be approached through established methods for the alkylation of aromatic compounds. A common and effective strategy is the Friedel-Crafts acylation of pyrene followed by reduction.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 1-Ethylpyrene from pyrene.
Experimental Protocol: Synthesis of 1-Ethylpyrene
Step 1: Friedel-Crafts Acylation of Pyrene [5][6][7][8]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add a solution of propionyl chloride in the same solvent from the dropping funnel with vigorous stirring.
-
Pyrene Addition: After the formation of the acylium ion complex, add a solution of pyrene in the same solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic extracts, wash with water, sodium bicarbonate solution, and brine, and then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude 1-propionylpyrene can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Reduction of 1-Propionylpyrene to 1-Ethylpyrene
-
Clemmensen Reduction: Reflux the purified 1-propionylpyrene with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. After the reaction is complete, extract the product with a suitable organic solvent.
-
Wolff-Kishner Reduction: Heat a mixture of 1-propionylpyrene, hydrazine hydrate, and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol.
Purification of 1-Ethylpyrene: The final product, 1-Ethylpyrene, can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) or by recrystallization from a suitable solvent (e.g., ethanol).
Reactivity of 1-Ethylpyrene
As an electron-rich aromatic system, 1-Ethylpyrene undergoes electrophilic substitution reactions. The ethyl group is an activating, ortho-, para-directing group. However, the pyrene nucleus has its own preferred sites of substitution. Electrophilic attack on 1-substituted pyrenes, including 1-Ethylpyrene, typically occurs at the 3, 6, and 8 positions.[9] For instance, the acetylation of 1-ethylpyrene yields a mixture of 3-, 6-, and 8-acetyl-1-ethylpyrene.[9] Bromination of 1-ethylpyrene has been shown to yield the 8- and 6-bromo derivatives.[9]
Caption: Regioselectivity in electrophilic substitution of 1-Ethylpyrene.
Spectroscopic Characterization
The structure of 1-Ethylpyrene can be unequivocally confirmed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy[1][3]
The proton NMR spectrum of 1-Ethylpyrene is expected to show characteristic signals for both the aromatic protons of the pyrene core and the protons of the ethyl group.
-
Aromatic Region (δ 7.8-8.5 ppm): A complex multiplet pattern corresponding to the nine protons on the pyrene ring system. The exact chemical shifts and coupling patterns would require detailed analysis, but would be consistent with a 1-substituted pyrene.
-
Ethyl Group:
-
A quartet for the methylene protons (-CH₂-) adjacent to the aromatic ring, deshielded by the ring current effect.
-
A triplet for the methyl protons (-CH₃) of the ethyl group, appearing at a more upfield position.
-
¹³C NMR Spectroscopy[1]
The carbon-13 NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
-
Aromatic Region (δ 120-140 ppm): Multiple signals corresponding to the 16 carbon atoms of the pyrene core. The carbon atom attached to the ethyl group will be shifted due to the substituent effect.
-
Aliphatic Region (δ 15-30 ppm): Two signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group.
FT-IR Spectroscopy[1]
The infrared spectrum of 1-Ethylpyrene will exhibit characteristic absorption bands.
-
C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Bands just below 3000 cm⁻¹ for the ethyl group.
-
C=C Stretching (Aromatic): Strong absorptions in the 1600-1450 cm⁻¹ region.
-
C-H Bending (Aromatic): Bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic ring.
UV-Vis Spectroscopy[10]
The UV-Vis absorption spectrum of 1-Ethylpyrene, like other pyrene derivatives, is expected to show characteristic fine-structured absorption bands in the UV region, arising from π-π* transitions within the aromatic system. The introduction of the ethyl group may cause a slight bathochromic (red) shift compared to unsubstituted pyrene.
Metabolism and Toxicology
The metabolism of PAHs is a critical area of study due to the potential for the formation of toxic and carcinogenic metabolites. Studies on alkyl-substituted PAHs have shown that they can be metabolized by cytochrome P450 (CYP) enzymes. Specifically, 1-Ethylpyrene undergoes benzylic hydroxylation to form 1-(1-pyrenyl)ethanol. This metabolic activation is an important consideration in assessing its biological activity and potential toxicity.
Caption: Metabolic activation of 1-Ethylpyrene.
While specific in-depth toxicological data for 1-Ethylpyrene is limited, it is prudent to handle it with the same precautions as other PAHs, some of which are known to be mutagenic and carcinogenic.[10][11][12] Appropriate personal protective equipment should be used, and exposure should be minimized.
Applications
The unique photophysical properties of the pyrene core make its derivatives, including 1-Ethylpyrene, attractive for various applications.
-
Fluorescent Probes: Pyrene derivatives are widely used as fluorescent probes due to their high fluorescence quantum yields and sensitivity to the local microenvironment.[13][14][15] The ethyl group in 1-Ethylpyrene can modulate its solubility and interaction with different media, potentially making it a useful probe for specific applications.
-
Organic Electronics: The pyrene moiety is a promising building block for organic electronic materials due to its charge-transporting capabilities and blue light emission.[16][17][18][19] 1-Ethylpyrene could be explored as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.
Conclusion
1-Ethylpyrene is a valuable derivative of pyrene with a distinct set of chemical, physical, and spectroscopic properties. Its synthesis via Friedel-Crafts acylation and subsequent reduction is a feasible and well-established route. The reactivity of 1-Ethylpyrene is dominated by electrophilic substitution at specific positions on the pyrene core. Its fluorescent properties open up possibilities for its use as a molecular probe and in the development of novel organic electronic materials. Further research into its specific applications and a more detailed toxicological profile will undoubtedly enhance its utility in various scientific and technological fields.
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